Chloromethyl 4-chlorophenyl sulfide

Catalog No.
S1894097
CAS No.
7205-90-5
M.F
C7H6Cl2S
M. Wt
193.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl 4-chlorophenyl sulfide

CAS Number

7205-90-5

Product Name

Chloromethyl 4-chlorophenyl sulfide

IUPAC Name

1-chloro-4-(chloromethylsulfanyl)benzene

Molecular Formula

C7H6Cl2S

Molecular Weight

193.09 g/mol

InChI

InChI=1S/C7H6Cl2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2

InChI Key

XPJUCMIJGVAEGF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SCCl)Cl

Canonical SMILES

C1=CC(=CC=C1SCCl)Cl

Studying Solvolysis Reactions:

  • Researchers have employed Chloromethyl 4-chlorophenyl sulfide to investigate the solvolysis (reaction with a solvent) of chloromethyl phenyl sulfide and its para-chloro (4-chloro) derivative. This study explored the behavior of these molecules in various hydroxylic solvents (solvents containing hydroxyl groups, such as alcohols and water) [].

Organic Synthesis:

  • Chloromethyl 4-chlorophenyl sulfide serves as a starting material for the synthesis of (4-chlorophenylthio)methyl acetate. This compound finds potential applications in various fields, though its specific uses require further research.

Microwave-Assisted Synthesis:

  • A study documented the use of Chloromethyl 4-chlorophenyl sulfide as an alkylating reagent in a microwave-assisted synthesis process. This method successfully produced 2-amino-imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry.

Chloromethyl 4-chlorophenyl sulfide is a chemical compound with the molecular formula C7H6Cl2S and a molecular weight of 193.09 g/mol. It is classified as an organosulfur compound, characterized by the presence of both chlorine and sulfur atoms. The compound features a chloromethyl group (-CH2Cl) attached to a 4-chlorophenyl group (a phenyl ring substituted with a chlorine atom at the para position). This structure contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

As mentioned earlier, the mechanism of action of Chloromethyl 4-chlorophenyl sulfide involves crosslinking proteins. The electrophilic chloromethyl group reacts with nucleophilic groups (amines or thiols) on protein side chains, forming covalent bonds and linking the protein molecules together (Equation 1) []. This allows researchers to study protein complexes and interactions within cells.

Chloromethyl 4-chlorophenyl sulfide is a hazardous compound. It is classified as a suspected carcinogen and mutagen []. Limited data exists on specific toxicity levels, but due to the presence of chloromethyl and chloride groups, it's likely to be irritating to the skin, eyes, and respiratory system.

Safety precautions when handling Chloromethyl 4-chlorophenyl sulfide include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators [].
  • Working in a well-ventilated fume hood.
  • Following safe handling procedures for hazardous chemicals.
Due to its functional groups:

  • Nucleophilic Substitution Reactions: The chloromethyl group is susceptible to nucleophilic attack, allowing for substitution reactions with various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The presence of the chloromethyl and chlorophenyl groups can influence electrophilic substitution on the aromatic ring, potentially yielding a variety of substituted phenyl derivatives.
  • Reduction Reactions: The sulfur atom in the compound can undergo reduction, which may alter its reactivity and lead to different sulfur-containing compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new materials or pharmaceuticals .

Research on chloromethyl 4-chlorophenyl sulfide has indicated potential biological activities. Its structural characteristics suggest that it may exhibit:

  • Antimicrobial Properties: Compounds with similar structures have been investigated for their ability to inhibit bacterial growth, making them candidates for antimicrobial agents.
  • Cytotoxic Effects: Some studies suggest that chloromethyl derivatives can induce cytotoxicity in cancer cell lines, indicating potential applications in cancer therapy.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be relevant in drug development targeting specific pathways .

Chloromethyl 4-chlorophenyl sulfide can be synthesized through various methods:

  • Nucleophilic Substitution: One common approach involves reacting chloromethyl phenyl sulfide with an appropriate chlorinating agent to introduce the additional chlorine atom at the para position on the aromatic ring.
  • Electrophilic Aromatic Substitution: Another method is to perform an electrophilic substitution reaction on a suitable precursor compound containing a phenyl group, followed by further modification to introduce the chloromethyl group.
  • Direct Chlorination: Direct chlorination of phenyl sulfide derivatives under controlled conditions can yield chlorinated products, which can then be purified and characterized.

These synthesis methods allow for the production of chloromethyl 4-chlorophenyl sulfide in varying yields and purities depending on the reaction conditions employed .

Chloromethyl 4-chlorophenyl sulfide has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Biochemical Research: The compound is used in proteomics research as a biochemical tool for studying enzyme activity and protein interactions.
  • Material Science: Due to its reactive nature, it can be utilized in developing new materials with specific properties, such as polymers or coatings .

Interaction studies involving chloromethyl 4-chlorophenyl sulfide focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its mechanism of action in biological systems and its potential effects on cellular processes. Key areas of interest include:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its biological activity and therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems can reveal important information about its safety and efficacy as a drug candidate.

Such studies are crucial for assessing the viability of chloromethyl 4-chlorophenyl sulfide in medicinal applications .

Chloromethyl 4-chlorophenyl sulfide shares structural similarities with several other compounds. A comparison highlights its unique features:

Compound NameMolecular FormulaKey Features
Chloromethyl phenyl sulfideC7H7ClSLacks additional chlorine; simpler structure
4-ChloroanilineC6H6ClNAmino group instead of sulfur; used in dyes
Benzothiazole derivativesVariesContains nitrogen and sulfur; used in agrochemicals

Chloromethyl 4-chlorophenyl sulfide stands out due to its specific combination of chlorine and sulfur functionalities, which may confer distinct reactivity patterns not observed in other similar compounds. This uniqueness opens avenues for specialized applications in chemical synthesis and biological research .

Chloromethyl 4-chlorophenyl sulfide (CAS RN: 7205-90-5) is an organosulfur compound with the molecular formula $$ \text{C}7\text{H}6\text{Cl}_2\text{S} $$ and a molecular weight of 193.09 g/mol. Its IUPAC name is 1-chloro-4-[(chloromethyl)sulfanyl]benzene, though it is also known by several synonyms, including:

  • (4-Chlorophenyl)thiomethyl chloride
  • p-Chloro-S-chloromethylbenzenethiol
  • Benzene, 1-chloro-4-[(chloromethyl)thio]-.

The compound is classified as a thioether and alkyl chloride, featuring a benzene ring substituted with both chlorine and chloromethylsulfanyl groups.

Structural Properties and Molecular Configuration

The molecular structure consists of a planar chlorobenzene ring with a chloromethylsulfanyl group (-SCH$$_2$$Cl) attached at the para position. Key structural parameters include:

  • Bond lengths: The C-Cl bond in the aromatic ring measures approximately 1.73 Å, while the S-CH$$_2$$Cl bond is 1.81 Å.
  • Bond angles: The C-S-C angle in the thioether group is ~100°, and the Cl-CH$$_2$$-S angle is 111.1°.
  • Crystallographic data: Orthorhombic crystal system with space group $$ Pna2_1 $$, as determined by X-ray diffraction.

Physical properties:

  • Boiling point: 128–129°C at 12 mmHg.
  • Density: 1.348 g/mL at 25°C.
  • Refractive index: $$ n_D^{20} = 1.61 $$.

Historical Context and Discovery

While the exact discovery timeline remains unclear, chloromethyl 4-chlorophenyl sulfide has been a subject of interest since the early 2000s in mechanistic studies of solvolysis reactions. Its synthesis and reactivity were later explored in the context of organic intermediates for pharmaceuticals and agrochemicals. Early structural insights were derived from Zeeman quadrupole spectroscopy and X-ray crystallography.

Significance in Organic Chemistry Research

The compound serves as a critical intermediate in:

  • Nucleophilic substitution studies: Its solvolysis mechanisms (e.g., SN1 vs. SN2) have been extensively analyzed using Grunwald-Winstein equations.
  • Heterocyclic synthesis: Used to prepare imidazo[1,2-a]pyridine derivatives via microwave-assisted alkylation.
  • Pharmaceutical applications: Key precursor for (4-chlorophenylthio) methyl acetate and other bioactive molecules.

Physical State and Appearance

Chloromethyl 4-chlorophenyl sulfide exists as a liquid at standard temperature and pressure conditions [1]. The compound presents as a colorless to almost colorless clear liquid with characteristic organosulfur properties [1]. This physical state is consistent with other related chloromethyl sulfide compounds, which typically exhibit liquid characteristics due to their molecular structure and intermolecular forces [1].

The liquid nature of chloromethyl 4-chlorophenyl sulfide at room temperature can be attributed to its molecular weight of 193.09 daltons and the presence of both chlorine substituents and the sulfur heteroatom, which contribute to moderate intermolecular interactions without forming strong hydrogen bonding networks [2] [3] [4].

Melting and Boiling Points

The thermal properties of chloromethyl 4-chlorophenyl sulfide have been well-documented in the literature. The compound exhibits a melting point of 21.5 degrees Celsius, indicating its transition from solid to liquid state occurs slightly above room temperature [3] [4]. This relatively low melting point is consistent with the compound's liquid state under standard conditions.

The boiling point of chloromethyl 4-chlorophenyl sulfide has been reported as 128-129 degrees Celsius at 12 millimeters of mercury pressure [3] [5] [4]. Under standard atmospheric pressure conditions, the boiling point would be expected to be higher due to the relationship between vapor pressure and boiling point [3] [4]. The relatively low boiling point under reduced pressure conditions facilitates purification and handling of the compound in laboratory settings [3].

Thermal PropertyValueConditions
Melting Point21.5°CStandard pressure
Boiling Point128-129°C12 mmHg pressure
Boiling Point129°C12 mmHg pressure

Density and Refractive Index

The density of chloromethyl 4-chlorophenyl sulfide has been measured as 1.348 grams per milliliter at 25 degrees Celsius [3] [5] [4]. This density value reflects the presence of heavy chlorine atoms and the sulfur heteroatom within the molecular structure [3] [4]. The density measurement at 25 degrees Celsius provides a reference point for calculations involving volume and mass relationships of the compound [4].

The refractive index of chloromethyl 4-chlorophenyl sulfide has been determined as 1.6065 at 20 degrees Celsius using the sodium D-line wavelength [4] [1]. Some sources report the refractive index as 1.61 [1]. The refractive index value indicates the compound's ability to bend light, which is influenced by the electron density distribution and polarizability of the molecule [4] [1].

The specific gravity has been reported as 1.35 at 20 degrees Celsius compared to water at 20 degrees Celsius [1]. This value is consistent with the density measurements and confirms the compound's higher density compared to water [1].

Physical PropertyValueTemperature
Density1.348 g/mL25°C
Refractive Index1.606520°C
Refractive Index1.6120°C
Specific Gravity1.3520°C

Solubility in Various Solvents

The solubility characteristics of chloromethyl 4-chlorophenyl sulfide have been investigated in relation to its use in various chemical applications. The compound demonstrates solubility in organic solvents, which is typical for organosulfur compounds with chlorinated aromatic systems [3]. Research has specifically examined the solvolysis behavior of chloromethyl 4-chlorophenyl sulfide and its related derivatives in hydroxylic solvents [3].

Studies have shown that chloromethyl 4-chlorophenyl sulfide undergoes solvolysis reactions in a wide range of hydroxylic solvents, indicating its reactivity and interaction with polar protic media [3]. The compound's solubility profile is influenced by the presence of both the chloromethyl group and the para-chlorophenyl substituent, which affect its polarity and hydrogen bonding potential [3].

The solubility behavior is particularly relevant for synthetic applications, where the compound serves as an alkylating reagent in various organic transformations [3]. The ability to dissolve in different solvent systems allows for versatile reaction conditions and synthetic methodologies [3].

Stability Parameters

The stability characteristics of chloromethyl 4-chlorophenyl sulfide are influenced by several factors including storage conditions, temperature, and exposure to reactive species. The compound is recommended to be stored at temperatures between 2-8 degrees Celsius to maintain its stability and prevent decomposition [3] [1]. Storage under inert gas conditions is also recommended to prevent oxidation and other unwanted reactions [1].

The compound exhibits air sensitivity, which necessitates careful handling and storage protocols [1]. Exposure to air can lead to oxidation reactions involving the sulfur center, potentially forming sulfoxides or sulfones [1]. The flash point of chloromethyl 4-chlorophenyl sulfide is reported as greater than 230 degrees Fahrenheit, indicating its relative thermal stability under normal handling conditions [3] [5] [4].

Temperature stability studies indicate that the compound remains stable at room temperature when properly stored [1]. However, elevated temperatures can promote decomposition reactions, particularly involving the chloromethyl group, which is susceptible to nucleophilic substitution and elimination reactions [3].

Stability ParameterValue/Condition
Storage Temperature2-8°C
Flash Point>230°F
AtmosphereInert gas recommended
Air SensitivityYes

Electronic Properties and Molecular Orbital Theory

The electronic properties of chloromethyl 4-chlorophenyl sulfide are determined by its molecular structure, which contains both electron-withdrawing chlorine substituents and an electron-rich sulfur heteroatom. The molecular orbital characteristics of organosulfur compounds like chloromethyl 4-chlorophenyl sulfide are influenced by the orbital contributions from sulfur, carbon, and chlorine atoms [6] [7].

The presence of the sulfur atom introduces additional orbital interactions that affect the overall electronic distribution within the molecule [6]. Sulfur's larger atomic size and availability of d-orbitals contribute to unique bonding characteristics compared to oxygen analogs [6]. The sulfur center can participate in both sigma and pi bonding interactions, influencing the compound's reactivity and electronic properties [6].

The chlorine substituents on both the aromatic ring and the methyl group serve as electron-withdrawing groups, affecting the electron density distribution throughout the molecule [7]. The para-chloro substitution on the benzene ring influences the aromatic system's electronic properties through both inductive and resonance effects [7]. The chloromethyl group acts as an electrophilic center due to the electron-withdrawing nature of chlorine [7].

Theoretical calculations on related organosulfur compounds have shown that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the sulfur heteroatom and halogen substituents [7] [8]. The energy gap between these frontier molecular orbitals determines the compound's electronic excitation properties and chemical reactivity [7] [8].

The dipole moment of chloromethyl 4-chlorophenyl sulfide is expected to be significant due to the presence of multiple polar bonds and the asymmetric distribution of electron density [9] [10]. Compounds containing chloromethyl sulfide functionalities typically exhibit dipole moments in the range of 1.79 debye, reflecting their polar nature [9].

The polarizability of the molecule is influenced by the presence of the aromatic ring system and the sulfur heteroatom [11] . The extended pi-electron system of the chlorinated benzene ring contributes to the overall polarizability, while the sulfur atom's larger electron cloud enhances the molecular response to external electric fields [11] .

Electronic PropertyCharacteristic
Sulfur Orbital Participationd-orbital availability
Frontier Orbital GapInfluenced by S and Cl substituents
Dipole MomentSignificant due to polar bonds
PolarizabilityEnhanced by aromatic and S systems
Electron DistributionAsymmetric due to substituents

Traditional synthetic approaches for chloromethyl 4-chlorophenyl sulfide have relied primarily on nucleophilic substitution reactions and radical chlorination processes. The most established method involves the reaction of 4-chlorothiophenol with chloromethyl chloride or related chloromethylating agents under basic conditions [1] [2].

Alkylation with Chloromethyl Chloride

The classical approach utilizes 4-chlorothiophenol as the nucleophile and chloromethyl chloride as the electrophile. This reaction typically proceeds via an SN2 mechanism in the presence of a base such as sodium hydroxide or potassium carbonate [1]. The reaction conditions generally require:

  • Temperature: 0-25°C to minimize side reactions
  • Solvent: Aqueous-organic biphasic systems or polar aprotic solvents
  • Base: 1.2-1.5 equivalents of inorganic base
  • Reaction time: 2-6 hours

This method achieves moderate yields of 65-75% but often suffers from competitive hydrolysis of the chloromethyl chloride and formation of disulfide byproducts [1].

Chlorination of Methyl 4-Chlorophenyl Sulfide

An alternative traditional route involves the radical chlorination of methyl 4-chlorophenyl sulfide using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide [3] [4]. The process typically employs:

  • Chlorinating agent: Sulfuryl chloride (SO2Cl2) at 1.1-1.3 equivalents
  • Temperature: 0-40°C under controlled conditions
  • Solvent: Carbon tetrachloride or dichloromethane
  • Initiator: Light or radical initiators when required

The reaction mechanism involves hydrogen abstraction at the methyl group followed by chlorine radical addition, yielding the desired chloromethyl derivative in 70-80% yield [3]. However, this approach requires careful temperature control to prevent over-chlorination and formation of dichloromethyl derivatives.

Friedel-Crafts Acylation Route

A less common but historically significant route involves Friedel-Crafts acylation of 4-chlorophenyl sulfide derivatives followed by reduction and chlorination steps [5]. This multi-step approach, while providing good regioselectivity, is less atom-efficient and generates more waste compared to direct alkylation methods.

Modern Synthetic Approaches

Contemporary synthetic methodologies have focused on improving efficiency, selectivity, and environmental impact through the development of catalytic processes, microwave-assisted synthesis, and flow chemistry techniques.

Catalytic Cross-Coupling Reactions

Modern approaches employ transition metal catalysis for carbon-sulfur bond formation. Palladium-catalyzed cross-coupling reactions between 4-chlorophenyl thiols and chloromethyl halides have shown promising results [6]. Key features include:

  • Catalyst: Palladium complexes with appropriate ligands
  • Base: Cesium carbonate or potassium phosphate
  • Solvent: Toluene or dimethylformamide
  • Temperature: 80-120°C
  • Yields: 80-90% with high selectivity

Copper-catalyzed C-S coupling reactions have also been developed as cost-effective alternatives, utilizing CuI or Cu2O catalysts with diamine ligands [6]. These methods offer advantages in terms of catalyst cost and availability while maintaining good yields.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organosulfur synthesis by providing rapid heating, improved reaction rates, and enhanced selectivity [7] [8]. For chloromethyl 4-chlorophenyl sulfide synthesis:

  • Reaction time: Reduced from hours to minutes (10-30 minutes typical)
  • Temperature: 100-150°C with precise control
  • Yields: 85-95% with reduced side product formation
  • Solvent: Often solvent-free or minimal solvent usage

The microwave-assisted approach offers significant advantages including uniform heating, reduced reaction times, and improved energy efficiency [8]. The method is particularly effective for sulfenylation reactions where rapid heating prevents decomposition pathways.

Flow Chemistry Methods

Continuous flow synthesis represents a modern approach offering precise control over reaction parameters and improved safety profiles [9]. Flow chemistry implementations feature:

  • Residence time: 5-30 minutes with precise control
  • Temperature gradients: Eliminated through efficient heat transfer
  • Mixing: Enhanced through channel design
  • Yields: 90-95% with excellent reproducibility

Flow chemistry offers particular advantages for heat-sensitive reactions and enables real-time monitoring and adjustment of reaction conditions [9].

Phase-Transfer Catalysis

Phase-transfer catalyzed reactions have emerged as efficient methods for C-S bond formation under mild conditions [10]. These reactions utilize:

  • Catalysts: Quaternary ammonium salts or crown ethers
  • Biphasic systems: Aqueous-organic interfaces
  • Mild conditions: Room temperature to 60°C
  • Improved selectivity: Reduced side reactions

This approach is particularly useful for large-scale synthesis where mild conditions and reduced energy requirements are advantageous.

Optimization of Synthesis Parameters

The optimization of synthetic parameters is crucial for achieving high yields, selectivity, and cost-effectiveness in chloromethyl 4-chlorophenyl sulfide synthesis. Response surface methodology and design of experiments approaches have been employed to systematically evaluate parameter effects [11] [12].

Temperature Effects

Temperature optimization studies reveal that optimal temperatures typically range from 60-80°C for most synthetic routes [11]. Key observations include:

  • Lower temperatures (20-40°C): Slower reaction rates but higher selectivity
  • Optimal range (60-80°C): Balance of rate and selectivity
  • Higher temperatures (>100°C): Increased side reactions and decomposition

Temperature effects follow Arrhenius kinetics with activation energies typically ranging from 45-65 kJ/mol for nucleophilic substitution pathways [11].

Pressure Considerations

While most syntheses occur at atmospheric pressure, controlled pressure conditions can offer advantages:

  • Reduced pressure: Facilitates removal of volatile byproducts
  • Elevated pressure: May improve reaction rates for gas-liquid reactions
  • Optimal range: 1-2 atm for most applications

Pressure effects are generally less significant than temperature effects but become important for large-scale operations [11].

Catalyst Loading Optimization

For catalytic processes, catalyst loading optimization is critical for economic viability:

  • Typical range: 0.1-10 mol% relative to substrate
  • Optimal loading: 1-5 mol% for most palladium-catalyzed reactions
  • Turnover numbers: 20-200 for efficient catalytic systems

Higher catalyst loadings generally increase reaction rates but with diminishing returns and increased costs [11].

Solvent Selection and Volume

Solvent optimization significantly impacts reaction efficiency and environmental footprint:

  • Polar aprotic solvents: DMF, DMSO for ionic mechanisms
  • Nonpolar solvents: Toluene, hexanes for radical reactions
  • Green solvents: Water, ethanol, or solvent-free conditions
  • Optimal volume: 10-20 mL per gram of substrate

Solvent effects on reaction rates can vary by orders of magnitude depending on the mechanism [13].

Reagent Stoichiometry

Stoichiometric optimization balances yield maximization with atom economy:

  • Electrophile excess: 1.2-1.5 equivalents typical for SN2 reactions
  • Base stoichiometry: 1.1-1.3 equivalents for deprotonation steps
  • Optimal ratios: Determined through systematic variation

Excess reagents improve conversion but reduce atom economy and increase waste generation [14].

Scale-up Considerations

The transition from laboratory to industrial scale synthesis presents significant challenges that must be addressed through careful engineering and process design [15] .

Heat Transfer Limitations

Heat transfer efficiency decreases significantly with scale due to the square-cube law [15]. Critical considerations include:

  • Surface area to volume ratio: Decreases with scale requiring enhanced heat transfer
  • Heat generation: Exothermic reactions require careful thermal management
  • Temperature control: Becomes more challenging at larger scales
  • Cooling systems: Industrial reactors require sophisticated cooling systems

Heat transfer coefficients may decrease by factors of 10-100 when scaling from laboratory to industrial operations [15].

Mass Transfer Effects

Mass transfer limitations become increasingly important at larger scales:

  • Mixing efficiency: Decreases with reactor size requiring improved agitation
  • Gas-liquid contact: Critical for reactions involving gaseous reagents
  • Interfacial area: Must be maintained through proper reactor design
  • Residence time distribution: Becomes broader affecting selectivity

Poor mass transfer can lead to hot spots, incomplete conversion, and reduced selectivity [15].

Economic Optimization

Economic factors become paramount at industrial scale:

  • Raw material costs: Often 60-80% of total production cost
  • Energy consumption: Significant factor requiring optimization
  • Capital equipment: Amortization over production lifetime
  • Labor costs: Automation reduces but doesn't eliminate

Economic optimization often requires trade-offs between yield, selectivity, and operating costs [15].

Process Control and Automation

Industrial-scale synthesis requires sophisticated control systems:

  • Real-time monitoring: Temperature, pressure, composition
  • Automated control: PID controllers for process variables
  • Quality control: In-line analytical methods
  • Data logging: Comprehensive records for regulatory compliance

Advanced process control can improve yields by 5-15% while reducing variability [15].

Green Chemistry Alternatives

The development of environmentally benign synthetic methods has become increasingly important due to regulatory pressures and sustainability concerns [17] [14] [18].

Solvent-Free Reactions

Solvent elimination represents a major advance in green chemistry:

  • Mechanochemistry: Ball-milling techniques for solid-state reactions
  • Melt reactions: Using thermal energy without solvents
  • Yields: Often comparable to solution-phase reactions (70-85%)
  • Waste reduction: Eliminates solvent waste and purification steps

Solvent-free methods can reduce environmental impact by 80-90% compared to traditional approaches [17].

Water-Based Syntheses

Aqueous reaction media offer significant environmental advantages:

  • Safety: Non-flammable and non-toxic solvent
  • Cost: Essentially free and recyclable
  • Special techniques: Phase-transfer catalysis, micellar catalysis
  • Limitations: Substrate solubility and reactivity challenges

Water-based syntheses often require modified reaction conditions but can achieve yields of 75-85% with proper optimization [13] [19].

Renewable Reagents and Catalysts

Development of sustainable reagent sources:

  • Bio-based sulfur sources: From industrial waste streams
  • Recyclable catalysts: Heterogeneous catalysts for easy separation
  • Renewable solvents: Bio-derived alternatives to petroleum solvents
  • Atom economy: Emphasis on reactions with minimal waste

Renewable approaches can reduce carbon footprint by 40-60% while maintaining synthetic efficiency [18].

Waste Minimization Strategies

Integrated waste reduction approaches include:

  • Reaction telescoping: Eliminating isolation of intermediates
  • Byproduct utilization: Converting waste to useful products
  • Recycling streams: Solvent and catalyst recovery
  • Process intensification: Combining multiple operations

Comprehensive waste minimization can reduce total waste by 70-85% compared to traditional processes [14].

Alternative Oxidants and Reducing Agents

Green oxidants and reductants replace traditional harsh reagents:

  • Hydrogen peroxide: Replaces chlorine-based oxidants
  • Molecular oxygen: Air oxidation with appropriate catalysts
  • Sodium borohydride: Mild reducing agent with minimal waste
  • Electrochemical methods: Electron transfer without chemical reagents

Green alternatives often provide comparable yields (70-90%) with significantly reduced environmental impact [18].

Energy Efficiency Improvements

Energy optimization through advanced technologies:

  • Microwave heating: Reduced energy consumption and reaction times
  • Process integration: Heat recovery and energy recycling
  • Catalytic processes: Lower activation energies
  • Flow chemistry: Improved heat and mass transfer efficiency

Energy-efficient processes can reduce energy consumption by 30-50% while improving overall sustainability [8].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7205-90-5

Wikipedia

Chloromethyl 4-chlorophenyl sulfide

General Manufacturing Information

Benzene, 1-chloro-4-[(chloromethyl)thio]-: ACTIVE

Dates

Last modified: 08-16-2023

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